molecular formula C26H52O2 B1581377 Isooctyl stearate CAS No. 40550-16-1

Isooctyl stearate

Cat. No. B1581377
CAS RN: 40550-16-1
M. Wt: 396.7 g/mol
InChI Key: SJIDAAGFCNIAJP-UHFFFAOYSA-N
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Description

Isooctyl stearate is a chemical compound that is widely used in the cosmetic industry as an emollient and a skin conditioning agent. It is also used in the pharmaceutical industry as a solvent for various drugs. Isooctyl stearate is a clear, colorless liquid that is synthesized by the esterification of isooctanol and stearic acid.

Scientific Research Applications

Synthesis and Catalysis

Isooctyl stearate, also known as isooctyl(2-ethylhexyl) stearate, can be synthesized through transesterification, a process catalyzed by dibutyl stannic oxide. This process involves the reaction of iso-octanol (2-ethylhexy alcohol) and methyl stearate. Factors like reaction temperature, catalyst dosage, and reactant ratio significantly influence the yield, which can reach up to 89.0% under optimized conditions. The stability and reusability of the catalyst have been confirmed, indicating its potential for industrial applications in synthesizing isooctyl stearate (Hao Yu-zhi, 2011).

Photostabilization of Polymers

Isooctyl stearate can also be involved in the stabilization of polymers. For example, commercial stabilizers like Ca-Zn stearate and dibutyltin-S,S′-di(isooctyl thioglycolate) have been used as photostabilizers for rigid poly(vinyl chloride) (PVC). The presence of fillers like CaCO3 can enhance the stabilizing efficiency, suggesting a potential application in improving the durability and longevity of PVC products under UV exposure (D. Braun & S. Rabie, 2009).

Thermal Stabilization

In the context of thermal stabilization, isooctyl stearate derivatives have been investigated. For instance, antimony pent(isooctyl thioglycollate), synthesized using isooctanol, has shown promising results as a thermal stabilizer for PVC. The research indicates its effectiveness in prolonging the thermal stability of PVC, which can have applications in areas requiring PVC materials with enhanced thermal resistance (Younian Liu et al., 2005).

Corrosion Inhibition

Stearate, a component of isooctyl stearate, has been studied as a corrosion inhibitor for magnesium alloys. Its efficiency in a sulfate medium suggests potential applications in protecting magnesium alloys from corrosion, which can be significant in industries where these alloys are used extensively (Nandini Dindodi & A. N. Shetty, 2014).

Future Directions

: Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis : Sigma-Aldrich: Isooctyl Stearate MSDS : Dissipation and residue of 2,4-D isooctyl ester in wheat and soil

properties

IUPAC Name

6-methylheptyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h25H,4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIDAAGFCNIAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068237
Record name Octadecanoic acid, isooctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isooctyl stearate

CAS RN

40550-16-1
Record name Isooctyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, isooctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, isooctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOOCTYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY4NB66VFF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JI Prado, ME Navarro, U Calviño, Y Ding… - Journal of Molecular …, 2023 - Elsevier
… A comprehensive study has been performed on the thermal and rheological behaviour of two sets of isooctyl stearate (PureTemp 8, PT8) based nanofluids with different concentrations …
Number of citations: 2 www.sciencedirect.com
JI Prado, L Lugo - ACS applied materials & interfaces, 2020 - ACS Publications
… the presence of C═O, C–O, C–O–H, and C–O–C groups along with saturated aliphatic groups, which confirmed that the main chemical component of the base PCM is isooctyl stearate. …
Number of citations: 26 pubs.acs.org
GLN Coelho, CB Dornelas, KCC Soares… - Drug development …, 2008 - Taylor & Francis
… The oily phase was prepared using isooctyl stearate (4%), Chembase® (10%; fatty alcohols and nonionic emulsificants mixture), and Phenova® (0.5%; liquid conservant containing …
Number of citations: 17 www.tandfonline.com
W Aulmann, W Pittermann, F Bartnik, W Sterzel… - Food and chemical …, 2000 - Elsevier
… For the definite substance isooctyl stearate—without variable composition and the molecular weight of 396g/mol—the CAS No. is 22047-40-0. Disregarding the variations in the C-chain …
Number of citations: 5 www.sciencedirect.com
M Smikalla, A Mescher, P Walzel… - International journal of …, 2011 - Elsevier
Dry powder coating is a technique to coat substrates without the use of organic solvent or water. The polymer powder is directly applied to the cores to be coated. Liquid additives are …
Number of citations: 39 www.sciencedirect.com
RF Grossman - Handbook of Vinyl Formulating, 2008 - books.google.com
… Intermediate-chain-length esters (eg, isooctyl stearate) appear to be multifunctional in unplasticized PVC, and can serve in combination with more complex ester lubricants. In …
Number of citations: 1 books.google.com
RG Wedel - International Metals Reviews, 1977 - Taylor & Francis
The physical properties of the moulded plastic strongly influence the strength of the electroplated structure because fracture often occurs in the plastic. The chemical nature and structure …
Number of citations: 5 www.tandfonline.com
B Rosso, B Bravo, E Gregoris, C Barbante, A Gambaro… - Toxics, 2023 - mdpi.com
Road dust is one of the environment’s most important microplastic and plastic additive sources. Traffic vehicles and the wear of tires can release these emerging contaminants, which …
Number of citations: 0 www.mdpi.com
РИ Аблеев, СА Кудинов, АЕ Чернов - 2012 - elibrary.ru
… oxide 1.5-3, boric acid 0.8-1, Agidol 20.5-2.5, Irganox 1010 0.1-0.5, calcium stearate 0.5-1.5, stearic acid derivative selected from: ethylene glycol mono- and distearate, isooctyl stearate…
Number of citations: 0 elibrary.ru

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